Cas no 1804176-55-3 (Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate)
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate
-
- Inchi: 1S/C14H14BrNO3/c1-3-19-13(18)7-10-5-4-6-11(12(10)8-16)14(15)9(2)17/h4-6,14H,3,7H2,1-2H3
- InChI Key: SBJNCQBNWLLTOO-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC=C(CC(=O)OCC)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 387
- XLogP3: 2.3
- Topological Polar Surface Area: 67.2
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021067-250mg |
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate |
1804176-55-3 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015021067-500mg |
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate |
1804176-55-3 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015021067-1g |
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate |
1804176-55-3 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate Related Literature
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate: A Comprehensive Overview
Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate, with the CAS number 1804176-55-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a bromo group, an oxo group, and a cyano substituent, making it a versatile building block for various chemical reactions and applications.
The molecular structure of Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate is composed of a phenyl ring substituted with an acetylate group at the para position and a cyano group at the meta position. The side chain attached to the phenyl ring contains a bromine atom and a ketone group, which contribute to its reactivity and functional diversity. This combination of functional groups makes it an ideal candidate for exploring cross-coupling reactions, nucleophilic substitutions, and other transformations in organic synthesis.
Recent studies have highlighted the potential of Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized its bromine atom as a leaving group to facilitate the formation of biaryl compounds via Suzuki-Miyaura coupling reactions. The presence of the cyano group further enhances its utility in constructing heterocyclic frameworks, which are essential components in many pharmaceutical agents.
In addition to its role in drug discovery, this compound has also been explored in the context of polymer chemistry. The acetylate group can undergo polymerization under specific conditions, leading to the formation of novel polymeric materials with tailored properties. These materials exhibit potential applications in areas such as electronic devices, biomedical engineering, and sustainable energy technologies.
The synthesis of Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps often include Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions. The optimization of these steps has been a focus of recent research efforts, driven by the need for more efficient and environmentally friendly synthetic routes.
From a structural perspective, Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate exhibits interesting electronic properties due to the conjugation between the cyano group and the phenyl ring. This conjugation not only influences its reactivity but also plays a crucial role in determining its optical properties, making it a promising candidate for applications in optoelectronics and sensor technologies.
Moreover, the compound's ability to participate in various types of bonding interactions has been leveraged in the design of supramolecular assemblies. These assemblies have shown potential in drug delivery systems and catalytic processes, further underscoring the versatility of this compound.
In summary, Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate (CAS No: 1804176-55-3) is a multifaceted compound with significant implications across diverse scientific disciplines. Its unique combination of functional groups positions it as an invaluable tool for advancing research in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.
1804176-55-3 (Ethyl 3-(1-bromo-2-oxopropyl)-2-cyanophenylacetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)